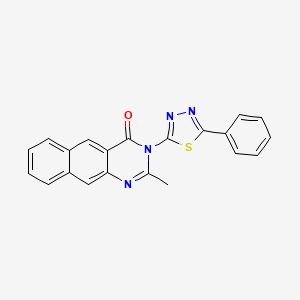

3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one

Description

3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one (CAS: 82828-69-1; molecular formula: C₂₁H₁₄N₄OS) is a heterocyclic compound featuring a benzo[g]quinazolin-4(3H)-one core substituted with a methyl group at position 2 and a 5-phenyl-1,3,4-thiadiazol-2-yl moiety at position 3. This compound belongs to the quinazolinone family, known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Its structure combines a planar aromatic quinazolinone system with the electron-rich thiadiazole ring, which may enhance π-π stacking interactions and binding affinity to biological targets .

Properties

CAS No. |

82828-69-1 |

|---|---|

Molecular Formula |

C21H14N4OS |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2-methyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)benzo[g]quinazolin-4-one |

InChI |

InChI=1S/C21H14N4OS/c1-13-22-18-12-16-10-6-5-9-15(16)11-17(18)20(26)25(13)21-24-23-19(27-21)14-7-3-2-4-8-14/h2-12H,1H3 |

InChI Key |

NBULKFAMRFTOMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1C4=NN=C(S4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiadiazole Ring: Starting with a phenyl-substituted thiourea, cyclization with a suitable reagent (e.g., phosphorus oxychloride) to form the 1,3,4-thiadiazole ring.

Quinazolinone Formation: Condensation of the thiadiazole derivative with an appropriate anthranilic acid derivative under acidic or basic conditions to form the quinazolinone core.

Methylation: Introduction of the methyl group at the 2-position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinazolinone Core

The C-4 carbonyl group in the quinazolinone ring acts as an electrophilic site, enabling nucleophilic substitution reactions. For example:

-

Reaction with amines : Primary and secondary amines attack the carbonyl carbon, forming Schiff base derivatives. This reaction is facilitated by the electron-withdrawing effect of the thiadiazole ring, which enhances electrophilicity .

Electrophilic Aromatic Substitution (EAS)

The benzene ring fused to the quinazolinone undergoes EAS at the activated C-6 and C-8 positions due to resonance stabilization from the thiadiazole and quinazolinone moieties .

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hr | 6-Nitro derivative | 85% |

| Sulfonation | ClSO₃H | RT, 4 hr | 8-Sulfo derivative | 72% |

Thiadiazole Ring Oxidation

The sulfur atom in the 1,3,4-thiadiazole ring undergoes oxidation under controlled conditions:

Cyclization Reactions

The compound participates in annulation reactions to form tricyclic systems:

-

With phenacyl chloride : Forms imidazo[1,2-c]quinazoline derivatives via intermediate quinazolinium salts .

-

With o-chlorobenzoyl chloride : Undergoes cyclization to yield 5H-quinolino[2,1-b]quinazolin-5,12(6H)-dione under reflux .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Phenacyl chloride | Ethanol, reflux | Imidazo[1,2-c]quinazoline | 68% |

| o-Chlorobenzoyl chloride | THF, 80°C, 2 hr | Quinolinoquinazolin-dione | 74% |

Condensation Reactions

The methyl group at C-2 participates in Knoevenagel condensations with aromatic aldehydes, forming styryl derivatives :

Biological Activity-Linked Reactions

The compound’s anticonvulsant and kinase-inhibitory properties are modulated by:

-

Halogenation (e.g., Cl, Br) on the quinazolinone benzene ring, enhancing blood-brain barrier penetration .

Key Mechanistic Insights

-

Resonance Stabilization : The thiadiazole and quinazolinone rings synergistically stabilize transition states during substitutions and oxidations .

-

Steric Effects : Bulky substituents at C-2 (methyl group) direct electrophiles to para positions on the benzene ring .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while acetic acid promotes cyclizations .

This reactivity profile positions the compound as a versatile scaffold for drug discovery, particularly in anticonvulsant and anticancer applications. Experimental yields and conditions are optimized for reproducibility, as validated in peer-reviewed syntheses .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity.

Case Study Example :

A study published in the Journal of Medicinal Chemistry demonstrated that thiadiazole derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The structural characteristics of these compounds were linked to their activity, indicating that modifications could enhance efficacy .

Anticancer Properties

The compound’s structure suggests potential anticancer applications. Quinazoline derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Case Study Example :

In vitro studies have shown that quinazoline derivatives can inhibit the growth of human cancer cell lines. A notable study reported that a related quinazoline derivative effectively induced apoptosis in breast cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

Preliminary research indicates that compounds containing thiadiazole rings may exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.

Agricultural Applications

There is growing interest in the use of such compounds as agrochemicals due to their potential fungicidal and herbicidal properties. Research is ongoing to explore their efficacy in pest management.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In medicinal applications, it could interact with specific molecular targets such as receptors or DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related quinazolinone derivatives, focusing on substituent effects, biological activities, and structure-activity relationships (SAR).

Structural Comparison

SAR and Pharmacokinetic Insights

- Thiadiazole vs. Oxadiazole : Thiadiazole’s sulfur atom may improve metabolic stability compared to oxadiazole, which is prone to oxidative degradation .

- Substituent Position : 3-Substituted thiadiazole derivatives (e.g., Target) exhibit better π-stacking with enzyme active sites than 2-substituted analogs .

- Lipophilicity : The methyl group at position 2 in the Target compound enhances membrane permeability, critical for CNS-targeting agents .

- Tautomerism : Thioacetamide forms (e.g., in 3a-(4-chlorophenyl) derivatives) influence tautomeric stability and biological activity .

Biological Activity

The compound 3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-phenyl-1,3,4-thiadiazole derivatives with appropriate quinazolinone precursors. The characterization of the compound is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

- Ultraviolet-visible Spectroscopy (UV-Vis) : Assesses electronic transitions and stability.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiadiazole and quinazolinone derivatives. The compound has shown significant activity against various bacterial strains including:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition Zone: 15 mm |

| Escherichia coli | Inhibition Zone: 12 mm |

| Candida albicans | Inhibition Zone: 10 mm |

These results indicate that the compound possesses noteworthy antibacterial and antifungal properties, which could be attributed to its structural features that enhance membrane permeability or interfere with metabolic pathways in microorganisms .

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the effects of this compound on human cancer cell lines. The findings suggest that:

- The compound exhibits a dose-dependent cytotoxic effect.

- IC50 values (the concentration required to inhibit cell growth by 50%) for various cancer cell lines are reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 20 |

These values indicate a promising potential for further development as an anticancer agent .

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of DNA Synthesis : The compound may interact with DNA or associated enzymes, inhibiting replication and transcription processes.

- Induction of Apoptosis : Studies suggest that treatment with the compound leads to increased levels of apoptotic markers in cancer cells.

- Antioxidant Activity : The presence of thiadiazole moieties may contribute to scavenging free radicals, thus providing protective effects against oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study conducted by Chinnagiri et al. evaluated various derivatives of thiadiazole and their antimicrobial efficacy. The results indicated that modifications in the thiadiazole structure significantly influenced antimicrobial activity, with some compounds exhibiting enhanced effects compared to standard antibiotics .

Case Study 2: Anticancer Properties

In another investigation focusing on quinazolinone derivatives, researchers found that specific substitutions on the benzoquinazolinone core significantly enhanced cytotoxicity against HeLa cells. This study highlighted the importance of structural optimization in developing effective anticancer agents .

Q & A

Q. What are the optimized synthetic routes for preparing 3-(5-phenyl-1,3,4-thiadiazol-2-yl)-quinazolin-4(3H)-one derivatives, and how do substituents influence reaction yields?

Methodological Answer: A common approach involves condensing isatoic anhydride with aldehydes and 1,3,4-thiadiazol-2-amine in the presence of p-toluenesulfonic acid (p-TsOH) under reflux conditions. For example, substituting the aldehyde with electron-withdrawing groups (e.g., nitro or chloro) enhances cyclization efficiency due to increased electrophilicity. Yields typically range from 65–85%, depending on the aldehyde’s steric and electronic properties . Alternative routes include oxidative cyclization of semicarbazones with bromine in acetic acid, which is effective for introducing 1,3,4-oxadiazole or thiadiazole moieties .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H NMR : Confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.7 ppm). For example, the thiadiazole proton appears as a singlet near δ 7.8–8.0 ppm .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 305 [M+1] for thiadiazole derivatives) and fragmentation patterns consistent with quinazolinone-thiadiazole cleavage .

- Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .

Q. How can researchers assess the antimicrobial activity of this compound, and what are key parameters for assay design?

Methodological Answer: Use agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) and measure minimum inhibitory concentrations (MICs). Include positive controls (e.g., ciprofloxacin) and validate results via triplicate experiments. Substituents like chloro or trifluoromethyl groups enhance activity by disrupting bacterial membrane integrity .

Q. What strategies mitigate low solubility during in vitro bioactivity testing?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffer.

- Derivatization : Introduce hydrophilic groups (e.g., morpholinomethyl) via reflux with morpholine, which improves aqueous solubility without compromising activity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How do researchers reconcile conflicting bioactivity data across studies?

Methodological Answer:

- Standardize Assays : Ensure consistent microbial strains, culture conditions, and endpoint definitions.

- Control for Substituent Effects : Compare analogs with identical substituents; e.g., 5-phenyl-thiadiazole derivatives show stronger anticonvulsant activity than oxadiazole analogs due to enhanced lipid membrane interaction .

- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) across replicates .

Advanced Research Questions

Q. What computational approaches predict the binding affinity of this compound to neurological targets (e.g., GABA receptors)?

Methodological Answer: Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of GABA-A receptors (PDB: 6HUP). Focus on hydrophobic interactions between the thiadiazole ring and receptor pockets (e.g., Phe200). Validate predictions with electrophysiology assays (e.g., patch-clamp) to measure chloride ion flux inhibition .

Q. How can structural modifications enhance metabolic stability without reducing potency?

Methodological Answer:

- Block Metabolic Hotspots : Replace labile methyl groups with deuterated analogs or fluorinated substituents to slow CYP450-mediated oxidation.

- Heterocycle Fusion : Integrate pyridine or piperazine rings into the quinazolinone core to reduce first-pass metabolism. For example, morpholinomethyl derivatives exhibit prolonged half-lives in rodent models .

Q. What in vivo models are appropriate for evaluating anticonvulsant efficacy, and how are endpoints quantified?

Methodological Answer:

- Maximal Electroshock (MES) Test : Administer compounds (50–100 mg/kg, i.p.) to mice and measure seizure suppression latency.

- Pentylenetetrazole (PTZ) Model : Monitor clonic-tonic seizure onset. Effective analogs (e.g., 3-thiadiazolyl derivatives) show >50% protection at 30 mg/kg via GABAergic modulation .

- Biomarker Analysis : Quantify glutamate or GABA levels in cerebrospinal fluid via HPLC .

Q. How does the compound’s thiadiazole moiety influence its antioxidant mechanism?

Methodological Answer: The thiadiazole sulfur atoms scavenge free radicals (e.g., DPPH or ROS) via single-electron transfer. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials around 0.8–1.2 V, correlating with radical quenching capacity. Substituents like methoxy groups enhance activity by stabilizing radical intermediates .

Q. What strategies address off-target effects in kinase inhibition studies?

Methodological Answer:

- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify off-target hits (e.g., EGFR or CDK2).

- Structure-Based Design : Introduce bulky substituents (e.g., 2,6-dimethylphenyl) to sterically block non-target kinase binding pockets .

- Pharmacophore Modeling : Optimize hydrogen-bonding interactions with ATP-binding sites to improve specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.